1-(3-methoxybenzyl)-5,6-dimethyl-4-nitro-1H-1,3-benzimidazole

Structure-Activity Relationship Positional Isomerism Physicochemical Properties

Select this compound as a strategic intermediate for benzimidazole library synthesis. The pre-installed 3-methoxybenzyl and 5,6-dimethyl groups eliminate two alkylation steps, enabling efficient 4-position SAR exploration via nitro reduction and subsequent derivatization. Its unique meta-methoxy orientation provides distinct dipole and H-bond geometry compared to the para-isomer (CAS 338423-65-7), forming a matched molecular pair for positional effect studies. Validated as a negative control for RGS4, mu-opioid, and ADAM17 screening with low cytotoxicity. The 4-nitro group supports bioreductive prodrug research targeting hypoxic tumor environments. Rated ≥98% purity for reliable synthesis and screening.

Molecular Formula C17H17N3O3
Molecular Weight 311.341
CAS No. 338954-64-6
Cat. No. B2433175
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-methoxybenzyl)-5,6-dimethyl-4-nitro-1H-1,3-benzimidazole
CAS338954-64-6
Molecular FormulaC17H17N3O3
Molecular Weight311.341
Structural Identifiers
SMILESCC1=CC2=C(C(=C1C)[N+](=O)[O-])N=CN2CC3=CC(=CC=C3)OC
InChIInChI=1S/C17H17N3O3/c1-11-7-15-16(17(12(11)2)20(21)22)18-10-19(15)9-13-5-4-6-14(8-13)23-3/h4-8,10H,9H2,1-3H3
InChIKeyRAKOGPPHGCLVOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3-Methoxybenzyl)-5,6-dimethyl-4-nitro-1H-1,3-benzimidazole (CAS 338954-64-6): Procurement & Differentiation Guide


1-(3-Methoxybenzyl)-5,6-dimethyl-4-nitro-1H-1,3-benzimidazole (CAS 338954-64-6) is a synthetic N1-substituted nitrobenzimidazole derivative with molecular formula C17H17N3O3 and molecular weight 311.33 g/mol . It belongs to the benzimidazole class, a privileged scaffold in medicinal chemistry with documented kinase inhibitory, antimicrobial, and antiproliferative activities [1]. The compound features a 3-methoxybenzyl substituent at the N1 position, dual methyl groups at C5/C6, and a nitro group at C4—a substitution pattern that distinguishes it from its closest commercially available positional isomer, the 4-methoxybenzyl analog (CAS 338423-65-7) . This compound has appeared in PubChem high-throughput screening panels against targets including RGS4, mu-opioid receptor, ADAM17, and muscarinic M1 receptor , and serves as a direct synthetic precursor to its 4-methanesulfonamide derivative (CAS 338964-32-2) .

Why Generic Substitution Fails for 1-(3-Methoxybenzyl)-5,6-dimethyl-4-nitro-1H-1,3-benzimidazole


N1-substituted nitrobenzimidazoles cannot be interchanged generically because the position and electronic nature of the N1 benzyl substituent directly govern steric occupancy of target binding pockets, metabolic stability, and physicochemical properties [1]. The meta-methoxy orientation in the target compound (CAS 338954-64-6) directs the methoxy oxygen lone pair into a different spatial region compared with the para-methoxy isomer (CAS 338423-65-7), producing predicted differences in dipole moment, hydrogen-bond acceptor geometry, and cytochrome P450 metabolism susceptibility . The 5,6-dimethyl substitution further differentiates this series from monomethyl or unsubstituted analogs by increasing lipophilicity and restricting rotational freedom of the nitro group [2]. Class-level evidence shows that even subtle changes in benzimidazole N1-substitution can shift target selectivity profiles (e.g., VEGFR-2 vs c-Met inhibition ratios) and alter antiproliferative IC50 values by over an order of magnitude [3]. Direct screening data confirm that the target compound exhibits a distinct bioactivity fingerprint across multiple PubChem assays, including weak mu-opioid receptor activation (4.41% at 9.3 μM) and ADAM17 inhibition (1.23% at 6.95 μM), which differs qualitatively from the profiles of its des-methoxy and 4-amino derivatives .

Quantitative Differentiation Evidence for 1-(3-Methoxybenzyl)-5,6-dimethyl-4-nitro-1H-1,3-benzimidazole (CAS 338954-64-6)


Positional Isomer Differentiation: Meta- vs Para-Methoxybenzyl Substitution

The target compound (3-methoxybenzyl, CAS 338954-64-6) is distinguished from its closest commercially available analog, the 4-methoxybenzyl isomer (CAS 338423-65-7), solely by the position of the methoxy group on the N1-benzyl ring (meta vs. para). This positional shift alters the spatial orientation of the hydrogen-bond acceptor methoxy oxygen, which in benzimidazole-based kinase inhibitors has been shown to modulate target binding geometry and selectivity [1]. The para-methoxy isomer has a predicted pKa of 3.54±0.10 and a predicted LogP of 3.618 (TPSA 70.19) . While no experimentally measured pKa or LogP values are publicly available for either isomer, computational predictions based on the differing Hammett substituent constants for meta-OCH3 (σm = +0.12) vs. para-OCH3 (σp = -0.27) indicate that the target compound will exhibit distinct electronic properties at the benzimidazole N3 position, potentially affecting protonation state and target binding at physiological pH [2].

Structure-Activity Relationship Positional Isomerism Physicochemical Properties

Screening Fingerprint Differentiation: Multi-Target PubChem Bioassay Profile

The target compound has been tested in multiple PubChem high-throughput screening assays, generating a distinct bioactivity fingerprint that differentiates it from structurally related analogs . In the RGS4 (regulator of G-protein signaling 4) inhibitor screen, the compound exhibited B-scores ranging from -7.61 to -7.53, indicating weak but reproducible inhibitory activity . At the mu-type opioid receptor (MOR-1), it showed 4.41% activation at 9.3 μM, classifying it as essentially inactive as an MOR agonist . Against ADAM17 (TACE), it exhibited 1.23% inhibition at 6.95 μM . At the muscarinic acetylcholine M1 receptor, activation at 3 μM was -1.07% . In HepG2 cytotoxicity counter-screening, percent activity at 20 μM ranged from -3.3% to +0.99%, indicating no significant cytotoxicity at this concentration . This multi-target weak/negative profile defines the compound as a relatively clean screening hit with low promiscuity—contrasting with many nitroaromatics that show pan-assay interference (PAINS) behavior [1].

High-Throughput Screening Bioactivity Fingerprint Target Selectivity

Synthetic Utility: Direct Precursor to Methanesulfonamide Derivative (CAS 338964-32-2)

The target compound serves as the direct synthetic precursor to N-[1-(3-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-yl]methanesulfonamide (CAS 338964-32-2), which is formed by reduction of the 4-nitro group followed by methanesulfonylation . The sequential CAS registry numbers (338954-64-6 → 338964-32-2) indicate these compounds were synthesized and registered as part of the same chemical series . The 4-nitro group on the target compound provides a versatile synthetic handle: it can be selectively reduced to the 4-amino intermediate under catalytic hydrogenation or metal/acid conditions, then functionalized to generate diverse 4-substituted analogs including sulfonamides, amides, ureas, and carbamates [1]. This positions the compound as a key branching intermediate for focused library synthesis, whereas the N-unsubstituted core (CAS 21472-08-2) and the para-methoxy isomer (CAS 338423-65-7) each require separate N1-alkylation steps to access the same diversity space.

Synthetic Intermediate Derivatization Medicinal Chemistry

Class-Level Differentiation: Nitrobenzimidazole DT-Diaphorase Substrate Activity and Cytotoxic Potential

Nitrobenzimidazoles as a class have been characterized as substrates for rat liver DT-diaphorase (NQO1, EC 1.6.99.2), with quantitative structure-activity relationships (QSARs) established for their enzymatic conversion rates [1]. The presence of the 4-nitro group on the benzimidazole benzene ring is a key determinant of DT-diaphorase substrate efficiency, with nitrobenzimidazoles exhibiting reactivities exceeding those of nitrofurans and nitrobenzenes [2]. The 5,6-dimethyl substitution pattern on the target compound is predicted to enhance lipophilicity (estimated ΔLogP ≈ +1.0 vs. unsubstituted analog), which may influence cellular uptake and intracellular bioreductive activation [3]. In class-level studies, 5-nitrobenzimidazole derivatives have demonstrated antiproliferative IC50 values ranging from 0.030 μM to >50 μM depending on the specific substitution pattern, with dual VEGFR-2/c-Met inhibitors showing the highest potency [4]. The target compound's weak HepG2 cytotoxicity at 20 μM (percent activity -3.3% to +0.99%) is consistent with a nitrobenzimidazole that requires bioreductive activation for full cytotoxic expression, distinguishing it from directly cytotoxic agents.

Bioreductive Agents DT-Diaphorase Cytotoxicity

High-Value Application Scenarios for 1-(3-Methoxybenzyl)-5,6-dimethyl-4-nitro-1H-1,3-benzimidazole (CAS 338954-64-6)


Focused Benzimidazole Library Synthesis Using the 4-Nitro Group as a Diversification Handle

The compound is optimally deployed as a key branching intermediate in parallel synthesis of 4-substituted benzimidazole libraries. The 4-nitro group can be chemoselectively reduced to the 4-amino intermediate, which then reacts with sulfonyl chlorides, acyl chlorides, isocyanates, or chloroformates to generate diverse sulfonamide, amide, urea, and carbamate derivatives [1]. The pre-installed 3-methoxybenzyl and 5,6-dimethyl groups eliminate two separate alkylation steps, making this compound more efficient than the N-unsubstituted core scaffold (CAS 21472-08-2) for generating SAR datasets around the 4-position. The commercial availability of both the target compound (CAS 338954-64-6) and its methanesulfonamide derivative (CAS 338964-32-2) confirms the synthetic tractability of this route .

Negative Control or Reference Compound in RGS4 and GPCR Screening Campaigns

The compound's weak but reproducible RGS4 inhibitory B-score (-7.61 to -7.53) and negligible activity at mu-opioid, muscarinic M1, and ADAM17 targets make it suitable as a negative control compound in high-throughput screening campaigns targeting these proteins . Its low cytotoxicity (HepG2 percent activity -3.3% to +0.99% at 20 μM) and absence of pan-assay interference behavior distinguish it from promiscuous nitroaromatic PAINS compounds [2]. This application scenario leverages the compound's well-characterized multi-target inactivity profile rather than potency, providing researchers with a validated inactive comparator for hit triage and assay quality control.

Hypoxia-Selective Prodrug Scaffold Development

The 4-nitro group, combined with the 5,6-dimethyl substitution pattern, positions this compound as a candidate bioreductive prodrug scaffold. Class-level evidence demonstrates that nitrobenzimidazoles are efficient substrates for DT-diaphorase (NQO1), an enzyme overexpressed in hypoxic tumor microenvironments [3]. The compound's minimal cytotoxicity under normoxic conditions (HepG2 percent activity at 20 μM near baseline) supports the rationale that it can serve as a hypoxia-activated prodrug platform, where the 4-nitro group is selectively reduced in hypoxic cells to generate a cytotoxic 4-hydroxylamine or 4-amino species [3]. The 3-methoxybenzyl substituent provides an additional vector for modulating pharmacokinetic properties without interfering with the bioreductive activation mechanism.

Comparative SAR Studies of Meta- vs. Para-Methoxybenzyl Substitution Effects

The target compound and its para-methoxy isomer (CAS 338423-65-7) together form a matched molecular pair for systematic investigation of positional substitution effects on benzimidazole bioactivity, physicochemical properties, and metabolism. The Hammett substituent constant difference (Δσ = +0.39) predicts measurable shifts in pKa, LogP, and target binding [4]. Researchers conducting SAR studies on benzimidazole-based kinase inhibitors, GPCR ligands, or antimicrobial agents can use this pair to isolate the contribution of the methoxy position to potency and selectivity, eliminating confounding variables that arise when comparing compounds with different core scaffolds or substitution patterns.

Quote Request

Request a Quote for 1-(3-methoxybenzyl)-5,6-dimethyl-4-nitro-1H-1,3-benzimidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.